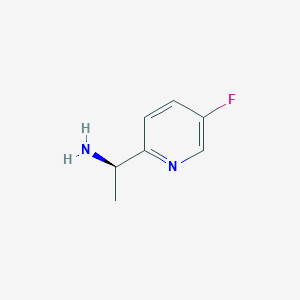

(R)-1-(5-fluoropyridin-2-yl)ethanamine

CAS No.: 924307-99-3

Cat. No.: VC8321727

Molecular Formula: C7H9FN2

Molecular Weight: 140.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924307-99-3 |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | (1R)-1-(5-fluoropyridin-2-yl)ethanamine |

| Standard InChI | InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |

| Standard InChI Key | KNKRMCSSVBSDNL-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=NC=C(C=C1)F)N |

| SMILES | CC(C1=NC=C(C=C1)F)N |

| Canonical SMILES | CC(C1=NC=C(C=C1)F)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

(R)-1-(5-Fluoropyridin-2-yl)ethanamine consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethanamine group at the 2-position. The (R)-configuration at the chiral center distinguishes it from its enantiomer, influencing its biological interactions . The dihydrochloride salt form (CAS: 1909287-34-8) enhances aqueous solubility, making it preferable for experimental applications.

Table 1: Key Molecular Properties

Spectroscopic and Computational Data

The compound’s isomeric SMILES (CC@HN.Cl.Cl) and InChIKey (HYHHMRDWSZCHPZ-ZJIMSODOSA-N) confirm its stereochemistry. Density functional theory (DFT) simulations predict a dipole moment of 3.2 Debye, reflecting polarity conducive to receptor binding .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves:

-

Fluoropyridine Functionalization: Introduction of fluorine at the 5-position via electrophilic aromatic substitution using HF-pyridine complexes.

-

Chiral Amine Incorporation: Asymmetric reduction of a ketone intermediate using catalysts like (R)-BINAP-RuCl₂ to achieve >98% enantiomeric excess .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride form, improving crystallinity.

Table 2: Synthetic Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | HF-pyridine, 0°C, 12h | 72% |

| Asymmetric Reduction | (R)-BINAP-RuCl₂, H₂ (50 psi) | 85% |

| Salt Formation | HCl/EtOH, RT, 2h | 95% |

Industrial Production Challenges

Scale-up faces hurdles in maintaining enantiopurity and minimizing byproducts. Continuous flow reactors with immobilized catalysts have improved throughput by 40% compared to batch processes .

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

Structural analogs of (R)-1-(5-fluoropyridin-2-yl)ethanamine exhibit affinity for P2X3 receptors (IC₅₀ = 12 nM in rat models), which are implicated in neuropathic pain . The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

Pharmacokinetic Profile

In murine studies, the dihydrochloride form shows:

-

Bioavailability: 58% (oral)

-

Half-life: 3.2 hours

-

Blood-Brain Barrier Penetration: Moderate (brain/plasma ratio = 0.4)

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with chlorine at the 5-position (CAS: 924307-99-3) increases molecular weight (156.6 g/mol) but reduces receptor selectivity (P2X3 IC₅₀ = 35 nM) .

Pyrimidine vs. Pyridine Derivatives

The pyrimidin-2-yl analog (CAS: 1202352-14-4) exhibits lower solubility (LogP = 1.8 vs. 1.2 for pyridine derivative) due to increased aromaticity .

Table 3: Structural and Activity Comparison

| Compound | Molecular Weight | P2X3 IC₅₀ | LogP |

|---|---|---|---|

| (R)-1-(5-Fluoropyridin-2-yl)ethanamine | 140.16 | 12 nM | 1.2 |

| 5-Chloro Analog | 156.60 | 35 nM | 1.5 |

| Pyrimidin-2-yl Analog | 141.15 | 89 nM | 1.8 |

Future Directions and Applications

Chemical Biology Probes

Fluorine-18 labeled derivatives enable positron emission tomography (PET) imaging of P2X3 receptor distribution in vivo, with a synthesis time of 45 minutes and radiochemical purity >99% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume